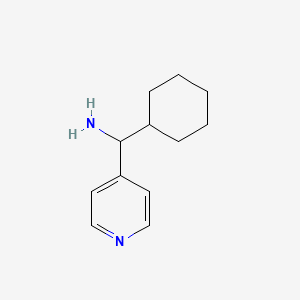

Cyclohexyl(pyridin-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(pyridin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h6-10,12H,1-5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQKFCGMVONPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Cyclohexyl Pyridin 4 Yl Methanamine

Strategies for the Preparation of Cyclohexyl(pyridin-4-yl)methanamine Core Structure

The assembly of the this compound scaffold can be achieved through several established and advanced synthetic routes. Key strategies include Grignard reaction-based approaches, reductive amination protocols, and multi-component reactions for building related heterocyclic systems.

Grignard Reaction-Based Synthetic Routes to Pyridin-4-ylmethanamine Derivatives

Grignard reactions provide a classic and reliable method for forming the crucial carbon-carbon bond between the cyclohexyl and pyridyl moieties. This approach typically involves the nucleophilic addition of a cyclohexylmagnesium halide (a Grignard reagent) to an electrophilic pyridine-4-yl precursor.

A common pathway begins with the reaction of cyclohexylmagnesium bromide with pyridine-4-carboxaldehyde. This addition reaction yields the secondary alcohol, cyclohexyl(pyridin-4-yl)methanol. Subsequent conversion of the hydroxyl group to an amine is required to complete the synthesis. This transformation can be accomplished through a two-step sequence: conversion of the alcohol to a suitable leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Alternatively, the Grignard reagent can be added to pyridine-4-carbonitrile. The initial addition forms an intermediate imine, which upon acidic workup and subsequent reduction, yields the target primary amine. Another variation involves the addition of Grignard reagents to pyridine (B92270) N-oxides, which can afford 2-substituted pyridines after treatment with acetic anhydride. organic-chemistry.org

Table 1: Grignard Reaction-Based Synthesis Steps

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Pyridine-4-carboxaldehyde, Cyclohexylmagnesium bromide | Diethyl ether or THF | Cyclohexyl(pyridin-4-yl)methanol |

| 2a | Cyclohexyl(pyridin-4-yl)methanol | 1. p-Toluenesulfonyl chloride, Pyridine2. Ammonia | This compound |

Reductive Amination Protocols for Amine Synthesis

Reductive amination is a highly efficient and widely used one-pot method for synthesizing amines from carbonyl compounds. harvard.eduwikipedia.orgmasterorganicchemistry.com This strategy avoids the overalkylation often encountered in the direct alkylation of amines. harvard.edumasterorganicchemistry.com The reaction involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. harvard.edu

For the synthesis of this compound, two primary reductive amination pathways are feasible:

Reaction of pyridine-4-carboxaldehyde with cyclohexylamine.

Reaction of cyclohexanecarboxaldehyde with pyridin-4-ylmethanamine. biosynth.comcymitquimica.com

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation. harvard.edu Other common reagents include sodium cyanoborohydride (NaBH₃CN), which is effective at a controlled pH, and catalytic hydrogenation. harvard.eduwikipedia.org The conditions are generally mild, offering good functional group tolerance. harvard.eduorganic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid, Dichloromethane (DCM) | Mild, highly selective, broad substrate scope. harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selectively reduces iminium ions in the presence of carbonyls. harvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, PtO₂, or Raney Ni; various solvents | Can be a clean method, but may have functional group compatibility issues. |

Multi-Component and Tandem Annulation Reactions in Construction of Related Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. bohrium.comacsgcipr.orgtaylorfrancis.comnih.gov These reactions are highly efficient and atom-economical. bohrium.com While not typically used for the direct synthesis of a simple structure like this compound, MCRs are invaluable for constructing more highly substituted or fused pyridine derivatives that are structurally related.

The Hantzsch pyridine synthesis, one of the earliest described MCRs, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.orgtaylorfrancis.com Variations of this and other MCRs, such as the Guareschi-Thorpe and Bohlmann-Rahtz syntheses, provide access to a wide array of functionalized pyridines. acsgcipr.org These reactions can be catalyzed by various agents, including metal nanoparticles, to enhance efficiency and yield. rsc.org Such approaches are crucial for building libraries of analogues where the pyridine core itself is varied.

Other Advanced Synthetic Approaches and Reaction Conditions for its Formation

Beyond classical methods, several advanced synthetic strategies can be applied to form the this compound core or its derivatives. Catalytic systems, for instance, offer milder and more efficient alternatives. Iridium complexes have been shown to catalyze the direct reductive amination of ketones using ammonium formate as both the nitrogen and hydrogen source. organic-chemistry.org Similarly, platinum nanowires have been developed as highly active and selective catalysts for the reductive amination of aldehydes and ketones with ammonia under mild conditions. rsc.org

For the synthesis of primary amines, methodologies have been optimized to minimize the formation of secondary and tertiary amine byproducts. One such approach uses a metal hydride/ammonia system for the reductive amination of aldehydes. organic-chemistry.org These advanced protocols often provide higher yields and greater selectivity, making them attractive for complex molecule synthesis.

Derivatization and Analogue Synthesis of this compound

Once the core structure is synthesized, its properties can be modulated through derivatization. Functionalization of the pyridine moiety is a key strategy for structural diversification, enabling the exploration of structure-activity relationships.

Functionalization at the Pyridine Moiety for Structural Diversification

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity. Direct C-H functionalization of pyridines is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. researchgate.net

The reactivity of the pyridine ring can be described as follows:

C2 and C4 positions: These positions are electron-deficient and susceptible to nucleophilic attack.

C3 position: This position is more electron-rich and can undergo electrophilic substitution, although this often requires harsh conditions or activation of the ring.

Common strategies for functionalizing the pyridine ring include:

N-Oxidation: Formation of the pyridine N-oxide activates the ring for both nucleophilic attack (at C2 and C4) and electrophilic attack (at C3).

Nucleophilic Aromatic Substitution (SNAr): Pyridines bearing a good leaving group (e.g., a halide) at the C2 or C4 position can readily undergo substitution with various nucleophiles.

Directed Metalation: Using a directing group, it is possible to deprotonate a specific C-H bond with a strong base, followed by quenching with an electrophile to achieve regioselective functionalization.

Transition Metal-Catalyzed C-H Functionalization: Modern methods allow for the direct coupling of C-H bonds with various partners, offering a highly efficient route to substituted pyridines. researchgate.net For instance, methods have been developed for the 4-selective functionalization of pyridines by taking advantage of the relative acidity of the C-H bonds. digitellinc.com

Table 3: Selected Functionalization Reactions of the Pyridine Ring

| Reaction Type | Position(s) Targeted | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Halogenation | C3, C5 | NCS or NBS, with ring activation | Chloro or Bromo |

| Nitration | C3 | Fuming H₂SO₄/HNO₃ (harsh) | Nitro |

| Minisci Reaction | C2, C4 | Radicals (e.g., from alkyl carboxylates) | Alkyl |

These derivatization strategies allow for the systematic modification of the electronic and steric properties of the this compound scaffold, providing a platform for developing a diverse range of analogues.

Modifications of the Cyclohexyl Ring and its Impact on Chemical Space

The cyclohexyl ring of this compound offers a rich platform for synthetic modifications, enabling a systematic exploration of the surrounding chemical space. The introduction of various substituents at different positions of the cyclohexyl moiety can significantly influence the compound's physicochemical properties, such as lipophilicity, solubility, and conformational flexibility. These changes, in turn, can modulate the biological activity and pharmacokinetic profile of its derivatives.

A common strategy for modifying the cyclohexyl ring involves the use of substituted cyclohexanol derivatives as starting materials. For instance, the synthesis of 3'- and 4'-substituted cyclohexyl analogs has been achieved through a Mitsunobu reaction between a phenol and the corresponding substituted cyclohexanol. nih.gov The required substituted cyclohexanols can be prepared through various synthetic routes. For example, 4'-substituted cyclohexanols can be synthesized from a ketone precursor, which is then reduced to the corresponding alcohol. nih.gov The stereochemistry of the reduction can often be controlled to yield specific isomers.

The introduction of substituents on the cyclohexyl ring can have a profound impact on the molecule's interaction with biological targets. By varying the nature and position of these substituents, researchers can fine-tune the compound's binding affinity and selectivity. The exploration of different substitution patterns on the cyclohexyl ring is a key strategy in lead optimization for drug discovery programs.

Table 1: Examples of Modified Cyclohexyl Rings in Pyridin-4-ylmethanamine Analogs

| Cyclohexyl Ring Modification | Synthetic Precursor Example | Potential Impact on Chemical Space |

| 4'-Methyl substitution | (4-Methylcyclohexyl)(pyridin-4-yl)methanamine | Increased lipophilicity, altered binding interactions |

| 3' or 4' Hydroxyl group | Substituted cyclohexanol derivatives | Increased polarity, potential for hydrogen bonding |

| Introduction of heteroatoms | Thio- or aza-cyclohexane analogs | Altered ring conformation and electronic properties |

Substitution and Elaboration at the Aminomethyl Linker

The aminomethyl linker in this compound is a primary site for synthetic elaboration, providing a straightforward handle for introducing a wide array of functional groups and building blocks. The reactivity of the primary amine allows for common chemical transformations such as N-alkylation, N-acylation, and reductive amination. These reactions are instrumental in expanding the chemical diversity of the scaffold and in constructing more complex molecules.

N-alkylation introduces alkyl or substituted alkyl groups onto the nitrogen atom, which can influence the basicity of the amine and introduce new steric and electronic features. The choice of the alkylating agent and reaction conditions can be tailored to achieve specific outcomes. beilstein-journals.org For instance, the reaction with various alkyl halides in the presence of a base is a common method for N-alkylation.

N-acylation, the reaction of the amine with acylating agents like acid chlorides or anhydrides, leads to the formation of amides. This transformation can alter the hydrogen bonding capabilities of the linker and introduce a variety of substituents. Furthermore, the aminomethyl group can participate in reductive amination reactions with aldehydes or ketones, followed by reduction of the resulting imine, to form secondary or tertiary amines. This method is particularly useful for coupling the this compound core to other complex fragments.

These modifications at the aminomethyl linker are crucial for modulating the pharmacokinetic properties of the resulting compounds and for establishing key interactions with biological targets.

Stereoselective Synthesis and Evaluation of Chiral Analogs

The carbon atom of the aminomethyl linker in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The three-dimensional arrangement of substituents around this chiral center can have a significant impact on the biological activity of the molecule, as enantiomers often exhibit different pharmacological and toxicological profiles. Therefore, the stereoselective synthesis of individual enantiomers is of paramount importance in drug discovery and development.

Several strategies can be employed for the stereoselective synthesis of chiral analogs. One common approach is the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of a reaction. Asymmetric reduction of a precursor ketone, cyclohexyl(pyridin-4-yl)methanone, using chiral reducing agents can yield enantiomerically enriched cyclohexyl(pyridin-4-yl)methanol, which can then be converted to the desired amine.

Another powerful technique is chiral resolution, where a racemic mixture of the amine is separated into its individual enantiomers. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. Chiral high-performance liquid chromatography (HPLC) is also a widely used technique for the analytical and preparative separation of enantiomers. mdpi.com

Once the individual enantiomers are obtained, their absolute configuration can be determined using techniques such as X-ray crystallography or by comparing their chiroptical properties (e.g., optical rotation) with those of known standards. The biological evaluation of the separated enantiomers is a critical step to identify the eutomer, the enantiomer with the desired pharmacological activity, and to assess any potential differences in safety and efficacy.

Role as a Key Synthetic Intermediate in Complex Molecular Architectures

The inherent structural features of this compound make it a valuable building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amine and a pyridine ring that can be further functionalized, allows it to serve as a versatile starting material for the construction of a variety of molecular architectures, including fused and bridged heterocyclic systems, as well as ligands for various biological targets.

Precursor in the Construction of Fused and Bridged Heterocyclic Systems

The pyridine ring of this compound can participate in a variety of cyclization reactions to form fused heterocyclic systems. These fused systems often exhibit unique pharmacological properties and are present in many biologically active compounds. For example, the pyridine nitrogen can act as a nucleophile in reactions with bifunctional electrophiles to construct an additional ring fused to the pyridine core.

One notable application is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds known for their diverse biological activities. beilstein-journals.orgmdpi.com While not a direct reaction of the parent compound, derivatives of the aminomethyl pyridine core can be utilized in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to efficiently assemble these complex fused systems. beilstein-journals.org

Furthermore, the cyclohexyl and pyridyl moieties can be functionalized to introduce reactive groups that can participate in intramolecular cyclization reactions, leading to the formation of bridged heterocyclic systems. nih.gov These conformationally constrained structures are of great interest in medicinal chemistry as they can provide a higher degree of selectivity for their biological targets. The synthesis of such systems often involves multi-step sequences where the this compound core provides a rigid scaffold upon which the bridged structure is built.

Building Block in the Synthesis of Ligands for Biological Targets

The this compound scaffold is frequently employed as a core structure in the design and synthesis of ligands for a wide range of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases. mdpi.comnih.gov The ability to readily modify both the cyclohexyl ring and the aminomethyl linker allows for the systematic optimization of ligand-receptor interactions.

In the context of kinase inhibitors, the pyridine ring can serve as a hinge-binding motif, a key interaction for many ATP-competitive inhibitors. nih.govmdpi.comrsc.orgnih.gov The cyclohexyl group can be directed towards hydrophobic pockets within the kinase active site, while the aminomethyl linker can be functionalized to interact with solvent-exposed regions or to attach solubilizing groups. The pyrazole (B372694) scaffold, often bioisosteric to the pyridine ring, is also a common feature in kinase inhibitors, highlighting the importance of such nitrogen-containing heterocycles in this field. mdpi.comrsc.orgnih.gov

For GPCR ligands, the this compound core can provide the necessary three-dimensional arrangement of functional groups to achieve high affinity and selectivity. The flexibility of the cyclohexyl ring and the ability to introduce diverse substituents allow for the fine-tuning of the ligand's shape and electronic properties to match the binding pocket of a specific GPCR. The development of novel ligands based on this scaffold continues to be an active area of research in the pursuit of new therapeutics. mdpi.comnih.govenamine.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Pharmacophoric Requirements for Specific Biological Interactions

A pharmacophore model for this class of compounds generally consists of a hydrophobic region, a hydrogen bond acceptor, and a hydrogen bond donor/acceptor group. The cyclohexyl group typically occupies a hydrophobic pocket within a target protein. The nitrogen atom of the pyridine (B92270) ring serves as a key hydrogen bond acceptor. The aminomethyl linker provides a protonated amine at physiological pH, which can act as a hydrogen bond donor, and it also imparts crucial flexibility, allowing the hydrophobic and aromatic moieties to adopt an optimal orientation for binding.

Impact of Substituent Modifications on Molecular Recognition and Activity Profiles

Systematic modification of the Cyclohexyl(pyridin-4-yl)methanamine scaffold has provided deep insights into its SAR.

The cyclohexyl ring is not a simple hydrophobic filler; its conformational preference is critical for activity. It typically adopts a stable chair conformation, which dictates the spatial projection of the rest of the molecule. researchgate.net This rigid, three-dimensional structure is often essential for fitting into well-defined hydrophobic sub-pockets of target proteins.

While the parent compound is unsubstituted, hypothetical substitution patterns on the cyclohexyl ring would significantly impact activity:

Steric Bulk: Introducing bulky substituents could either enhance binding through increased van der Waals contacts or cause steric clashes that prevent binding.

Polarity: Adding polar groups like hydroxyls could introduce new hydrogen bonding opportunities but might also reduce favorable hydrophobic interactions.

Position of Substitution: The specific carbon on the cyclohexyl ring where a substituent is placed, as well as its axial or equatorial position, would critically alter the molecule's interaction profile.

Adding substituents to the pyridine ring further modulates its properties. The effect of a substituent depends on its electronic nature (electron-donating or electron-withdrawing) and its steric bulk. nih.govresearchgate.net For instance, in studies of epibatidine (B1211577) analogs, different substituents on the pyridine ring led to a wide variety of differences in affinity and potency for nicotinic receptors. nih.gov

Table 1: Effects of Pyridine Ring Substitutions on Activity in Analogous Systems

| Substituent Type | Example | Observed Effects in Analogous Systems | Citation |

| Halogen (Electron-withdrawing) | Fluoro, Bromo | Can alter binding affinity and selectivity; fluoro analogs showed significantly greater affinity for β2- over β4-containing nicotinic receptors. | nih.gov |

| Amino (Electron-donating) | -NH2 | Displayed greater affinity for β2- than β4-containing receptors and greater potency at certain receptor subtypes. | nih.gov |

| Bulky Groups | Trifluoromethyl | Can induce regioselectivity in reactions and sterically influence binding pocket interactions. | researchgate.net |

| Carboxylic Groups | -COOH, -COOMe | Can be used to direct synthetic regioselectivity and introduce new interaction points. | researchgate.net |

This table is based on findings from related but distinct molecular systems to illustrate general principles.

The aminomethyl linker is not a passive spacer. Its role is multifaceted and critical for molecular recognition:

Flexibility and Orientation: The single bonds in the linker allow for rotational freedom, enabling the cyclohexyl and pyridyl groups to orient themselves correctly within a binding site.

Basicity and Charge: The primary amine is basic and will be protonated (-NH3+) at physiological pH. This positive charge can form strong ionic interactions or salt bridges with acidic residues like aspartate or glutamate (B1630785) in a target protein.

Hydrogen Bonding: The protonated amine is an excellent hydrogen bond donor, while the nitrogen of the pyridine ring is a hydrogen bond acceptor. nih.gov The linker positions these two key features at a specific distance from each other, which is a crucial pharmacophoric requirement.

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the SAR of compounds like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov For derivatives of this compound, docking studies reveal how the molecule fits into the active site of a receptor or enzyme. nih.gov

These studies typically show:

The pyridine nitrogen forming a hydrogen bond with a backbone amide proton in the hinge region of a kinase or a similar hydrogen bond donor residue. nih.gov

The protonated aminomethyl group forming hydrogen bonds or ionic interactions with nearby polar or acidic amino acid residues. nih.gov

The cyclohexyl ring nestled in a hydrophobic pocket, making favorable van der Waals contacts with nonpolar residues such as valine, leucine, and isoleucine. nih.gov

Docking studies on related pyrimidine (B1678525) derivatives targeting cyclin-dependent kinase 2 (CDK2) have shown that compounds with electron-withdrawing substituents can achieve strong binding energies. nih.gov For example, chloro- and cyano-substituted derivatives demonstrated favorable binding, forming hydrogen bonds with key residues like LYS 33 and THR 14. nih.gov These computational insights are invaluable for rationalizing observed activities and for designing new, more potent analogs.

Table 2: Representative Binding Interactions from Docking Studies of Related Pyridine/Pyrimidine Derivatives

| Ligand Feature | Interacting Residue (Example) | Type of Interaction | Binding Energy Contribution | Citation |

| Pyridine/Pyrimidine Nitrogen | LYS 33, THR 14 | Hydrogen Bond | High | nih.gov |

| Amine/Amide Group | GLU 12, THR 165 | Hydrogen Bond | High | nih.gov |

| Aromatic/Aliphatic Rings | VAL 63, ILE 10 | Hydrophobic/Alkyl-Pi | Moderate | nih.gov |

| Substituents (e.g., Fluoro) | THR 165 | Hydrogen Bond | Moderate | nih.gov |

This table summarizes typical interactions observed in docking studies of similar, but not identical, compounds to illustrate the binding mode principles.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For a flexible molecule like this compound, MD simulations can provide insights into its conformational preferences and how it might interact with a biological target over time. These simulations can reveal stable binding poses and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While specific MD simulation studies on this compound are not prominent in publicly available research, the technique has been widely applied to other pyridine-containing compounds. For example, MD simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors have been used to validate docking results and analyze the stability of ligand-protein interactions. nih.govnih.gov These simulations often highlight the importance of specific residues in the binding pocket and the role of polar and nonpolar interactions in determining binding affinity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

Although a specific QSAR model for this compound is not described in the literature, the methodology has been successfully applied to various classes of pyridine derivatives. For instance, 2D and 3D-QSAR models have been developed for pyrrolopyrimidine derivatives, N-(pyridin-4-ylmethyl)aniline derivatives, and imidazo[4,5-b]pyridine derivatives to predict their potential as inhibitors of various protein targets. researchgate.net In a study on piperidyl-cyclohexylurea derivatives, QSAR models were developed to predict their inhibitory activity against matriptase. nih.gov These models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, and hydrophobicity.

A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors utilized 3D-QSAR models to analyze structure-activity relationships, demonstrating the predictive power of this approach. nih.govnih.gov Similarly, QSAR studies on muscarinic agents containing a pyridine core have helped in understanding the topology of the muscarinic receptor. nih.gov

The general process of a QSAR study is outlined in the table below:

| Step | Description |

| Data Set Selection | A series of compounds with known biological activities is chosen. |

| Molecular Descriptor Calculation | Various physicochemical properties of the molecules are calculated. |

| Model Development | A mathematical model is created to correlate the descriptors with biological activity. |

| Model Validation | The predictive power of the model is tested using an external set of compounds. |

In Silico Scaffold Hopping and Library Design

Scaffold hopping is a computational technique used in drug design to identify new molecular scaffolds that are structurally different from known active compounds but retain similar biological activity. This method is particularly useful for discovering novel intellectual property and improving the properties of existing drug candidates.

For a core structure like pyridin-4-ylmethanamine, scaffold hopping could be employed to design new libraries of compounds with potentially improved efficacy or better pharmacokinetic profiles. This involves searching virtual chemical space for molecules that mimic the key pharmacophoric features of the original scaffold.

While direct applications of scaffold hopping to this compound are not detailed in published research, the approach has been successfully used for other pyridine-containing molecules. For example, a scaffold hopping strategy was used to discover a novel series of pyridine derivatives as potent CDK2 inhibitors. nih.gov Another study utilized a shape-based scaffold hopping approach to convert a pyrimidine core to a pyrazole (B372694) core in the development of DLK inhibitors. nih.gov The design of pyridine-annulated purines as apoptotic anticancer agents also involved scaffold-hopping and hybridization techniques. researchgate.net

The general workflow for scaffold hopping and library design is as follows:

| Step | Description |

| Reference Scaffold Selection | An active compound or scaffold is chosen as the starting point. |

| Pharmacophore Modeling | The key chemical features responsible for biological activity are identified. |

| Virtual Library Screening | Large databases of chemical compounds are searched for new scaffolds that match the pharmacophore. |

| Hit Selection and Optimization | Promising new scaffolds are selected for further computational analysis and chemical synthesis. |

Investigations into Biological Activities and Molecular Mechanisms in Vitro and Mechanistic Studies

Modulation of Specific Enzyme Activities

The interaction of Cyclohexyl(pyridin-4-yl)methanamine and its analogs with various enzymes has been a subject of interest in medicinal chemistry. The subsequent subsections explore these interactions in detail.

Inhibition of Insulin-Regulated Aminopeptidase (IRAP)

Insulin-Regulated Aminopeptidase (IRAP) is a zinc-dependent metalloprotease that is expressed in various tissues and is implicated in cognitive functions and glucose metabolism. caymanchem.comnih.gov The inhibition of IRAP has been shown to enhance learning and memory in animal models, making it an attractive target for therapeutic intervention. caymanchem.com

While direct studies on this compound are limited, research into structurally related compounds has provided valuable insights. Specifically, the analog Cyclohexyl(pyridin-2-yl)methanamine was synthesized as part of a broader investigation into novel IRAP inhibitors. caymanchem.comnih.gov This research led to the discovery of a series of imidazo[1,5-α]pyridine-based inhibitors of IRAP. nih.gov

These compounds were identified through a screening campaign and were found to act as non-competitive inhibitors with respect to a small L-leucine-based IRAP substrate. nih.govnih.gov The structure-activity relationship (SAR) studies revealed that while alterations to the anisole (B1667542) ring were well-tolerated, replacing it with a cyclohexyl ring did not significantly affect the inhibitory activity. caymanchem.com The most potent compound from this series demonstrated an IC₅₀ value of 1.0 µM. osti.gov

Targeting Histone Deacetylase 6 (HDAC6)

Histone Deacetylase 6 (HDAC6) is a unique enzyme within the HDAC family, primarily acting on non-histone proteins such as α-tubulin. Its selective inhibition is being explored as a therapeutic strategy in oncology and neurodegenerative diseases. nih.gov A review of the scientific literature did not reveal any studies that have directly investigated the inhibitory activity of this compound on HDAC6. Research on selective HDAC6 inhibitors has primarily focused on other chemical scaffolds, such as those bearing aryl urea (B33335) linkers. nih.gov

With-No-Lysine (WNK) Kinase Pathway Modulation

The With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that are crucial regulators of ion homeostasis and have been implicated in hypertension and cancer. nih.gov There are no published studies to date that have assessed the modulatory effects of this compound on the WNK kinase pathway. The development of WNK kinase inhibitors has led to the discovery of potent molecules like WNK463 , which has a distinct chemical structure. caymanchem.comnih.govmedchemexpress.comselleckchem.com

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is frequently observed in human cancers. nih.gov Consequently, the development of CDK2 inhibitors is a significant area of cancer research. A thorough review of existing literature indicates that the inhibitory potential of this compound against CDK2 has not been reported. The field of CDK2 inhibitors is exemplified by compounds such as R547 and various (4-pyrazolyl)-2-aminopyrimidines, which are structurally different from the subject compound. osti.govnih.govnih.gov

Modulation of Thrombin Activity

Thrombin is a key serine protease that plays a central role in the coagulation cascade and is a target for anticoagulant therapies. At present, there is no scientific literature available that describes any modulatory activity of this compound on thrombin.

Interaction with Mycobacterial Enoyl-CoA Hydratase (ECHA6)

In the search for new anti-tuberculosis agents, various mycobacterial enzymes have been investigated as potential drug targets. One such enzyme is the enoyl-CoA hydratase (EchA6), which is essential for the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. medchemexpress.comdrugbank.com There are currently no studies in the published scientific literature that report any interaction between this compound and mycobacterial EchA6. The known inhibitors of EchA6, such as the tetrahydropyrazo[1,5-a]pyrimidine-3-carboxamides (THPPs), belong to a different class of chemical compounds. medchemexpress.comdrugbank.com

Receptor Agonism and Antagonism by this compound Derivatives

Derivatives of this compound have been shown to modulate the activity of several crucial receptor systems, including dopamine (B1211576), serotonin (B10506), G protein-coupled, purinergic, and Toll-like receptors. These interactions are highly dependent on the specific structural modifications of the parent molecule.

Dopamine D3 Receptor Modulation

The dopamine D3 receptor, predominantly expressed in the limbic system, is a significant target for the treatment of central nervous system disorders, including psychoses like schizophrenia, affective disorders, and depression. google.com.na A series of pyridin-2-one compounds, which can be considered derivatives of the core this compound structure, have demonstrated notable affinity for the dopamine D3 receptor. google.com.na These compounds are being explored for their potential as either antagonists or agonists at this receptor, suggesting their utility in conditions that respond to the modulation of dopaminergic pathways. google.com.nanih.gov The precise nature of their interaction—whether they block or activate the receptor—is a key determinant of their potential therapeutic application. google.com.na

Serotonin 5-HT1A Receptor Agonism

The serotonin 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. mdpi.comresearchgate.net Research into conformationally constrained analogues of known 5-HT1A receptor ligands has led to the development of potent and selective agonists based on a cyclohexyl scaffold. For instance, trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine, a derivative that incorporates the cyclohexyl and pyridinyl moieties, has shown exceptionally high affinity for the 5-HT1A receptor with a Ki value of 0.028 nM. nih.gov Functional assays, such as [35S]GTPγS binding studies, have confirmed that these compounds act as full or partial agonists, stimulating G-protein activation mediated by the 5-HT1A receptor. nih.gov Further studies with selective 5-HT1A receptor biased agonists have demonstrated their potential for rapid antidepressant-like effects. nih.gov The development of such compounds highlights the therapeutic potential of targeting the 5-HT1A receptor in mood and anxiety disorders. mdpi.commdpi.com

Table 1: In Vitro Activity of a this compound Derivative at the 5-HT1A Receptor

| Compound | Receptor Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine | 0.028 | Full or partial agonist |

Data sourced from J Med Chem. 2001 Dec 6;44(25):4431-42. nih.gov

G Protein-Coupled Receptor 119 (GPR119) Activation

GPR119 is a G protein-coupled receptor primarily found in the pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract. nih.govmedchemexpress.com Its activation leads to an increase in intracellular cAMP levels, which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). nih.govmedchemexpress.com This dual action makes GPR119 an attractive target for the treatment of type 2 diabetes and obesity. nih.govnih.gov A series of 6-aminofuro[3,2-c]pyridin-3(2H)-one derivatives, which can be conceptually linked to the this compound structure, have been identified as potent GPR119 agonists. researchgate.net One such compound demonstrated a strong human GPR119 agonistic activity with an EC50 of 14 nM. researchgate.net

Table 2: GPR119 Agonistic Activity of a Furo[3,2-c]pyridin-3(2H)-one Derivative

| Compound | Human GPR119 Agonistic Activity (EC50, nM) |

|---|---|

| 6-aminofuro[3,2-c]pyridin-3(2H)-one derivative (17i) | 14 |

Data sourced from a study on 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists. researchgate.net

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel that plays a role in inflammatory processes and has been implicated in neurodegenerative diseases. nih.gov The development of antagonists for this receptor is an active area of research. A series of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, which are structurally related to this compound, have been identified as potent and selective P2X7 receptor antagonists. nih.gov These compounds have shown efficacy at both rodent and human P2X7 ion channels. Optimization of this series led to the identification of a clinical candidate, JNJ-54175446, highlighting the therapeutic potential of this chemical class in conditions where P2X7 receptor activation is pathological. nih.gov

Toll-like Receptor 7 (TLR7) Agonism

Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded RNA, playing a crucial role in the innate immune response to viral infections. nih.govfrontiersin.org Activation of TLR7 can trigger the production of type I interferons and other pro-inflammatory cytokines, making it a target for vaccine adjuvants and cancer immunotherapy. nih.govnih.gov Small molecule agonists of TLR7, such as those derived from imidazoquinoline and related heterocyclic scaffolds, have been extensively studied. frontiersin.orgnih.gov While direct this compound derivatives as TLR7 agonists are not prominently featured in the provided context, the broader field of heterocyclic small molecules targeting TLR7 is well-established, with compounds like imiquimod (B1671794) and resiquimod (B1680535) being notable examples. frontiersin.org The development of selective TLR7 agonists is an ongoing effort in the field of immunology and oncology. medchemexpress.com

Anti-infective Research Applications (In Vitro and Target-Focused Studies)

The versatile nature of the this compound scaffold and its derivatives extends to the field of anti-infective research. The ability of these compounds to modulate host immune responses through receptors like TLR7 has implications for combating viral infections. nih.gov TLR7 agonists, by stimulating the innate immune system, can induce an antiviral state, which is a key strategy in controlling viral replication. nih.govfrontiersin.org The recognition of viral single-stranded RNA by TLR7 is a critical step in the immune surveillance against a variety of RNA viruses. nih.gov Therefore, synthetic small molecule TLR7 agonists that mimic this natural process are of significant interest for their potential as broad-spectrum antiviral agents. Further research is needed to specifically explore derivatives of this compound for direct anti-infective properties, either through modulation of the host immune system or by directly targeting microbial pathogens.

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. Research into pyridine (B92270) and cyclohexyl-containing compounds has shown promise in this area. While direct studies on this compound are limited in the public domain, research on analogous structures provides valuable insights. For instance, a series of C-(3-aminomethyl-cyclohexyl)-methylamine derivatives demonstrated notable activity against Mycobacterium tuberculosis H37Rv. nih.gov Similarly, various pyridine-containing compounds, such as certain 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one derivatives, have shown interesting in vitro antimycobacterial activity. nih.gov

A key target in the development of new antitubercular drugs is the Mycobacterial Membrane protein Large 3 (MmpL3). nih.gov MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the mycobacterial cell wall. nih.govnih.gov The inhibition of MmpL3 disrupts this transport process, leading to the accumulation of TMM in the cytoplasm and ultimately hindering the formation of the cell wall, which is vital for the bacterium's survival. nih.gov

Studies on pyridine-2-methylamine derivatives have identified them as inhibitors of MmpL3. nih.gov Molecular docking studies have shown that these compounds can bind effectively within the active pocket of the MmpL3 protein. nih.gov This binding is thought to block the proton motive force (PMF) dependent function of MmpL3, thereby preventing TMM flipping across the plasma membrane. nih.gov While these findings are for related pyridine-containing structures, they suggest a potential mechanism of action for compounds like this compound, should they exhibit antitubercular properties.

Broad-Spectrum Antibacterial Properties against Gram-Positive and Gram-Negative Strains

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, known for conferring a wide range of biological activities, including antibacterial effects. nih.govopenaccessjournals.com Research has explored the efficacy of various pyridine derivatives against a spectrum of bacterial pathogens.

Derivatives such as 1-alkyl-2-(4-pyridyl)pyridinium bromides have demonstrated activity against both Gram-positive bacteria, like Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov The activity against Gram-negative organisms was notably enhanced in the presence of a membrane-permeabilizing agent. nih.gov Furthermore, 4H-pyridopyrimidine analogs have shown broad-spectrum inhibition of bacterial growth, affecting species such as Enterococcus faecalis, Streptococcus pneumoniae, and Haemophilus influenzae. researchgate.net These studies on related pyridine compounds underscore the potential for broad-spectrum antibacterial activity, although specific data for this compound is not detailed in the reviewed literature.

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Class | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| 1-alkyl-2-(4-pyridyl)pyridinium bromides | Yes (S. aureus) | Yes (E. coli, P. aeruginosa) | nih.gov |

Note: This table represents data for related pyridine compounds, not this compound itself.

Antifungal Properties

The investigation of pyridine-containing compounds has also extended to their potential as antifungal agents. Certain pyridine derivatives have exhibited activity against various fungal strains. nih.govopenaccessjournals.com For example, some synthesized pyridine salts showed versatile efficacy against several yeast and filamentous fungi. nih.gov However, the antifungal activity of pyridine derivatives is not universal. A study on a series of pyridine-4-carbohydrazide derivatives found them to be inactive against fungi, highlighting the high selectivity of these compounds for mycobacteria. rsc.org Specific research detailing the antifungal properties of this compound was not identified in the surveyed literature.

Anti-Proliferative Research (Mechanistic In Vitro and Cellular Studies)

Beyond antimicrobial applications, the molecular scaffolds present in this compound are of interest in oncology research for their potential to interfere with cancer cell proliferation and survival pathways.

Survivin Inhibition and Induction of Apoptosis in Cancer Cell Lines (Mechanistic Focus)

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key protein that is highly expressed in many cancers and is associated with a poor prognosis. nih.gov It plays a dual role in inhibiting apoptosis (programmed cell death) and regulating cell division. nih.govnih.gov By blocking the activation of caspases, which are crucial executioner enzymes in the apoptotic cascade, survivin allows cancer cells to evade cell death. nih.gov This makes survivin an attractive therapeutic target for cancer treatment. nih.gov

The development of small-molecule inhibitors that target survivin aims to disable its anti-apoptotic function, thereby sensitizing cancer cells to death signals. nih.gov While the general strategy of survivin inhibition is a major focus in cancer research, specific studies linking this compound to the direct inhibition of survivin or the subsequent induction of apoptosis in cancer cell lines are not available in the reviewed scientific literature.

Other Mechanistic Biological Investigations (In Vitro and Cellular Contexts)

Tubulin Polymerization Inhibition

There is no available scientific literature or data detailing any investigation into the effects of this compound on tubulin polymerization. Tubulin proteins are critical for microtubule formation, which plays a vital role in cell division, structure, and intracellular transport. nih.gov Compounds that inhibit tubulin polymerization can act as potent antimitotic agents and are a significant area of cancer research. nih.gov However, no studies have been published to indicate whether this compound possesses such inhibitory properties.

Studies on Cellular Thermal Shift Assays (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method used to determine if a compound binds to a specific protein target within a cell. researchgate.netnih.gov This technique relies on the principle that a protein's thermal stability increases upon ligand binding. nih.gov There are no published CETSA studies involving this compound. Therefore, its cellular targets and the extent of its engagement with any potential protein partners remain unknown to the scientific community.

Analysis of Molecular Interactions in Biochemical Assays

Biochemical assays are fundamental in characterizing the interaction between a compound and its biological targets, providing insights into binding affinity, kinetics, and mechanism of action. No data from such assays for this compound have been made public. Consequently, the molecular-level interactions of this compound with any enzymes, receptors, or other proteins have not been characterized.

Future Directions and Emerging Research Avenues

Potential for Novel Scaffold Development in Chemical Probe Discovery

The development of chemical probes is essential for dissecting complex biological processes and validating novel drug targets. The Cyclohexyl(pyridin-4-yl)methanamine core structure represents a promising starting point for the generation of new chemical probes. The lipophilic cyclohexyl group can facilitate membrane permeability, a crucial property for cellular activity, while the pyridin-4-ylmethanamine portion offers sites for chemical modification to modulate potency and selectivity.

Future research could focus on utilizing this scaffold to target protein families where the combination of a hydrophobic and a hydrogen-bonding moiety is known to be effective. For instance, kinases, epigenetic reader domains, and certain G-protein coupled receptors (GPCRs) often have binding pockets that could accommodate such a structure. The development of a library of derivatives based on this scaffold could yield probes with high affinity and specificity for underexplored targets.

Table 1: Potential Protein Classes for Probe Development

| Protein Class | Rationale for Targeting | Potential Modifications to Scaffold |

|---|---|---|

| Kinases | The pyridine (B92270) ring can act as a hinge-binder, a common feature in kinase inhibitors. | Substitution on the pyridine ring to enhance interactions with the hinge region. |

| Bromodomains | The nitrogen atoms can interact with key asparagine or water-mediated networks in the binding pocket. | Acylation of the primary amine to mimic acetylated lysine. |

Advanced Synthetic Strategies for Enhanced Molecular Complexity and Diversity

To fully explore the chemical space around this compound, advanced synthetic strategies will be necessary. While the parent compound can be synthesized through standard reductive amination protocols, the generation of a diverse library of analogs will require more sophisticated approaches.

Future synthetic efforts could employ techniques such as late-stage functionalization to introduce a variety of substituents on both the cyclohexyl and pyridine rings. Methods like C-H activation could allow for the direct and regioselective modification of the scaffold, providing rapid access to a wide range of derivatives. Furthermore, the development of stereoselective syntheses will be crucial to investigate the impact of stereochemistry on biological activity, as different stereoisomers can have vastly different pharmacological profiles. A recent study on the synthesis of related 4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones highlights the accessibility of complex derivatives from pyridin-4-yl precursors researchgate.net.

Integration of Multi-Omics Data in Elucidating Biological Roles

Should initial screening efforts identify bioactive derivatives of this compound, the integration of multi-omics data will be a powerful approach to elucidate their mechanism of action and broader biological effects. Techniques such as chemoproteomics could be used to identify the direct protein targets of the compound within a complex biological system.

Transcriptomic and metabolomic profiling of cells treated with a this compound-based probe could reveal downstream effects on gene expression and metabolic pathways. This systems-level understanding is critical for validating the on-target effects of the probe and identifying potential off-target activities or unexpected therapeutic opportunities.

Table 2: Illustrative Multi-Omics Workflow

| Omics Technique | Research Question | Expected Outcome |

|---|---|---|

| Chemoproteomics | What are the direct binding partners of the compound? | Identification of primary protein targets. |

| Transcriptomics (RNA-seq) | How does the compound alter gene expression? | Understanding of affected signaling pathways. |

Exploration of New Mechanistic Pathways and Therapeutic Hypotheses (Pre-Clinical)

The discovery of a potent and selective probe derived from the this compound scaffold would open the door to exploring novel mechanistic pathways and therapeutic hypotheses in a pre-clinical setting. For example, if a derivative is found to inhibit a previously "undruggable" protein, it could be used to investigate the therapeutic potential of targeting that protein in diseases such as cancer or neurodegeneration.

Pre-clinical studies using cell and animal models would be essential to validate the therapeutic hypothesis. These studies would aim to demonstrate a clear link between the engagement of the target by the compound and a measurable phenotypic outcome. The structural novelty of the this compound scaffold could be advantageous in this regard, potentially offering a unique mode of action or an improved therapeutic window compared to existing chemical matter. The broad biological activities of pyridine derivatives, ranging from antimicrobial to anticancer, suggest a rich field for investigation nih.gov.

Development of Advanced Computational Tools for Predictive Design

Computational chemistry can play a pivotal role in accelerating the development of this compound derivatives. Given the conformational flexibility of the cyclohexyl ring and the various potential interaction modes of the pyridin-4-ylmethanamine moiety, computational tools can provide valuable insights into the structure-activity relationships (SAR).

Future work could involve the use of molecular dynamics simulations to understand the conformational preferences of the scaffold and how it interacts with potential protein targets. Quantitative structure-activity relationship (QSAR) models could be developed as more data on analogs becomes available, enabling the predictive design of more potent and selective compounds. Furthermore, in silico screening of virtual libraries based on this scaffold against a panel of disease-relevant targets could identify promising starting points for new drug discovery projects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.